molecular formula C14H21NO B11886985 N,N,2,6,8-Pentamethylchroman-4-amine

N,N,2,6,8-Pentamethylchroman-4-amine

Cat. No.: B11886985
M. Wt: 219.32 g/mol
InChI Key: SXSFXIUXFLYWTB-UHFFFAOYSA-N
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Description

N,N,2,6,8-Pentamethylchroman-4-amine is an organic compound with the molecular formula C14H21NO. It is a derivative of chroman, a bicyclic compound that consists of a benzene ring fused to a tetrahydropyran ring. The presence of multiple methyl groups and an amine group in its structure makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,2,6,8-Pentamethylchroman-4-amine typically involves the alkylation of chroman derivatives. One common method includes the reaction of 2,6,8-trimethylchroman-4-one with methylamine under reductive amination conditions. This process involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: N,N,2,6,8-Pentamethylchroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methyl groups can undergo electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.

Major Products Formed:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Secondary and tertiary amines.

    Substitution: Halogenated and sulfonylated derivatives.

Scientific Research Applications

N,N,2,6,8-Pentamethylchroman-4-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N,2,6,8-Pentamethylchroman-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structural features suggest potential interactions with cellular proteins and nucleic acids.

Comparison with Similar Compounds

  • 2,6-Dimethylchroman-4-amine
  • 2,8-Dimethylchroman-4-amine
  • N,N-Dimethylchroman-4-amine

Comparison: N,N,2,6,8-Pentamethylchroman-4-amine is unique due to the presence of multiple methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N,N,2,6,8-pentamethyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C14H21NO/c1-9-6-10(2)14-12(7-9)13(15(4)5)8-11(3)16-14/h6-7,11,13H,8H2,1-5H3

InChI Key

SXSFXIUXFLYWTB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC(=CC(=C2O1)C)C)N(C)C

Origin of Product

United States

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